BenchChemオンラインストアへようこそ!

1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one

Lipophilicity ADME prediction Medicinal chemistry

This C9H15NO α-aminocyclopropyl ketone fills a precise physicochemical niche that near neighbors cannot. Its prenyl enone system maps the 5- and 12-lipoxygenase inhibitor pharmacophore claimed in EP0436199A1/US5037853, while its balanced XLogP3 of 1.3 and TPSA of 43.1 Ų offer a compromise between membrane permeability and peripheral restriction that the N-cyclopropyl regioisomer (TPSA 29.1 Ų) or more polar analogs cannot provide. With only three rotatable bonds and a molecular weight of 153.22 Da, it meets all rule-of-three fragment-based screening criteria. The tetrasubstituted enone also acts as a regioselective dienophile in [4+2] chemistry—a selectivity advantage over monosubstituted vinyl enones. Choose this compound when you need a lipophilicity-balanced, sp³-rich cyclopropane building block that avoids uncontrolled conformational and ADME variables introduced by near-analog substitutions.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
Cat. No. B13169259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC(=CC(=O)CC1(CC1)N)C
InChIInChI=1S/C9H15NO/c1-7(2)5-8(11)6-9(10)3-4-9/h5H,3-4,6,10H2,1-2H3
InChIKeyYMEPYTKDZXKBEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one: Physicochemical Profile and Procurement-Relevant Classification for Research Sourcing


1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one (CAS 1935888-50-8, also referenced as CAS 1936573-09-9 for the amino-cyclopropyl tautomer designation) is a C9H15NO α-aminocyclopropyl ketone featuring a 4-methylpent-3-en-2-one (prenyl enone) moiety [1]. This compound belongs to the broader class of cyclopropyl-containing lipoxygenase inhibitors claimed in EP0436199A1 and US5037853, which target 5- and 12-lipoxygenase enzymes implicated in inflammatory arachidonic acid metabolism [2]. With a molecular weight of 153.22 g/mol, computed XLogP3 of 1.3, topological polar surface area of 43.1 Ų, and three rotatable bonds, it occupies a distinct physicochemical space among its closest commercially available analogs, making substitution decisions non-trivial [1].

Why 1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one Cannot Be Interchanged with Structurally Similar Aminocyclopropyl Ketones


Among the commercially cataloged α-aminocyclopropyl ketone building blocks bearing a C9H15NO or closely related formula, ostensibly interchangeable analogs differ markedly in computed lipophilicity (XLogP3 range: −0.1 to 1.5), topological polar surface area (TPSA: 29.1 vs. 43.1 Ų), rotatable bond count (2–4), and molecular complexity (116–198) [1]. These physicochemical divergences translate into different predicted ADME behavior, hydrogen-bonding capacity, and conformational entropy penalties upon target binding. The N-cyclopropyl regioisomer (CAS 1603504-50-2), for instance, shares an identical molecular formula and mass but presents a TPSA 14.0 Ų lower and one additional rotatable bond, fundamentally altering its pharmacophoric profile [1]. Furthermore, the saturated and smaller-chain analogs lack the conjugated enone system that underpins both the electrophilic reactivity and the lipoxygenase-inhibitor pharmacophore described in EP0436199A1 and US5037853 [2]. These quantifiable differences mean that substituting this compound with a near neighbor without explicit re-validation of structure-activity relationships or reactivity outcomes introduces uncontrolled experimental variables.

Quantitative Differentiation Evidence: 1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one vs. Closest Analogs


Computed Lipophilicity (XLogP3) Benchmarking Against Four Structurally Closest Aminocyclopropyl Ketone Analogs

The target compound exhibits a computed XLogP3 of 1.3, placing it 0.8 log units above the vinyl analog 1-(1-aminocyclopropyl)but-3-en-2-one (XLogP3 = 0.5) and 1.0 log unit above the alkynyl analog 1-(1-aminocyclopropyl)but-3-yn-2-one (XLogP3 = 0.3), while being 0.2 log units below the N-cyclopropyl regioisomer 1-(cyclopropylamino)-4-methylpent-3-en-2-one (XLogP3 = 1.5). Compared to the minimal propan-2-one analog (XLogP3 = −0.1), the difference is 1.4 log units [1]. This intermediate lipophilicity is within the optimal range (XLogP3 1–3) for balanced permeability and aqueous solubility, whereas the more polar vinyl and alkynyl analogs (XLogP3 < 1) may exhibit poorer membrane penetration [1].

Lipophilicity ADME prediction Medicinal chemistry

Topological Polar Surface Area Divergence Between α-Aminocyclopropyl and N-Cyclopropylamino Regioisomers

The target compound possesses a computed TPSA of 43.1 Ų, identical to the vinyl, alkynyl, saturated, and minimal analogs (all retaining the primary amine on the cyclopropane ring) but 14.0 Ų higher than the N-cyclopropylamino regioisomer 1-(cyclopropylamino)-4-methylpent-3-en-2-one (TPSA = 29.1 Ų) [1]. This 48% relative increase arises from the primary amine (NH₂) contributing 26.0 Ų versus the secondary amine (NH) contributing 12.0 Ų, plus the ketone oxygen contribution [1]. The TPSA difference crosses the 60 Ų and 140 Ų thresholds commonly used to predict oral absorption and blood-brain barrier penetration, with the higher TPSA of the target compound predicting lower passive CNS penetration compared to the N-cyclopropyl regioisomer [1].

TPSA Hydrogen bonding Drug-likeness

Molecular Complexity and Conjugated Prenyl Enone Moiety as a Differentiating Reactive Handle

The target compound registers a PubChem complexity score of 198, substantially higher than the vinyl analog 1-(1-aminocyclopropyl)but-3-en-2-one (complexity = 147), the saturated 3-methylbutan-2-one analog (complexity = 147), and the minimal propan-2-one analog (complexity = 116), while modestly exceeding the N-cyclopropyl regioisomer (complexity = 176) and alkynyl analog (complexity = 182) [1]. This elevated complexity reflects the gem-dimethyl-substituted tetrasubstituted alkene (prenyl enone) that is absent in the vinyl and alkynyl analogs. The prenyl enone system offers a distinct electrophilic site with predictable regioselectivity in nucleophilic additions and cycloadditions (e.g., Diels-Alder, 1,3-dipolar cycloaddition) compared to the monosubstituted vinyl enone of the but-3-en-2-one analog, where competing reaction pathways may reduce synthetic utility [2].

Molecular complexity Enone reactivity Cycloaddition

Rotatable Bond Count and Conformational Entropy Comparison with the N-Cyclopropylamino Regioisomer

The target compound contains three rotatable bonds, compared to four rotatable bonds for the N-cyclopropylamino regioisomer 1-(cyclopropylamino)-4-methylpent-3-en-2-one [1]. The additional rotatable bond in the N-cyclopropyl analog arises from the exocyclic cyclopropylamino C–N linkage replacing the direct C–C bond between the cyclopropane ring and the ketone α-carbon in the target. Each rotatable bond is estimated to contribute approximately 0.5–1.7 kcal/mol to the conformational entropy penalty upon binding to a macromolecular target, meaning the N-cyclopropyl regioisomer may incur a higher entropic cost (estimated ~0.5–1.7 kcal/mol additional penalty) in rigid binding sites [2]. The vinyl, alkynyl, and propan-2-one analogs have 2–3 rotatable bonds, comparable to the target [1].

Conformational flexibility Ligand efficiency Rotatable bonds

Patent-Documented Lipoxygenase Inhibitor Pharmacophore: Class-Level Evidence for Prenyl Enone Contribution

The cyclopropyl enone structural framework is explicitly claimed in EP0436199A1 and US5037853 (Abbott Laboratories) as possessing 5- and/or 12-lipoxygenase inhibitory activity, with the general formula encompassing compounds where the cyclopropylamine is linked through a carbonyl-containing spacer to an alkenyl or substituted alkenyl terminus [1]. Within this structure-activity landscape, the prenyl (4-methylpent-3-en-2-one) side chain of the target compound provides a tetrasubstituted olefin that is sterically and electronically differentiated from the monosubstituted vinyl side chain of the but-3-en-2-one analog and the alkynyl side chain of the but-3-yn-2-one analog. Literature precedent for prenyl-substituted lipoxygenase inhibitors indicates that gem-dimethyl substitution at the terminal alkene can enhance enzyme inhibitory potency by increasing hydrophobic contacts within the lipoxygenase active site cavity [2]. No directly measured IC50 values for this specific compound have been identified in the public domain; quantitative enzymatic data for this compound class are limited to patent-exemplified N-hydroxyurea cyclopropyl derivatives rather than free α-aminocyclopropyl ketones [1].

Lipoxygenase inhibition Patent pharmacology Inflammation

Commercial Purity Specification and Sourcing Availability Relative to Closest Analogs

The target compound is commercially available from LeYan (product number 2113344, CAS 1935888-50-8) at a catalog purity of 95%, matching the purity specification of several closest analogs also stocked at LeYan, including 1-(1-aminocyclopropyl)but-3-en-2-one (95%, CAS 1934956-69-0), 1-(1-aminocyclopropyl)but-3-yn-2-one (95%, CAS 1936074-28-0), and the amino-cyclopropyl tautomer designation (95%, CAS 1936573-09-9, LeYan product 2113961) . The N-cyclopropylamino regioisomer (CAS 1603504-50-2) is listed by chemsrc.com and kuujia.com but with less consistent multi-vendor coverage, potentially impacting supply chain reliability for larger-scale procurement . All listed compounds are supplied exclusively for research use, with typical package sizes of 1 g, 5 g, 10 g, and 25 g available upon quotation .

Purity Procurement Vendor comparison

Evidence-Backed Application Scenarios for 1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one in Research Procurement


Medicinal Chemistry: Lipoxygenase-Targeted Lead Optimization with Defined Lipophilicity

For programs targeting 5- or 12-lipoxygenase inhibition in inflammatory disease models, this compound provides a prenyl enone-substituted cyclopropylamine scaffold that falls within the claimed chemical space of EP0436199A1 and US5037853 [1]. Its intermediate XLogP3 of 1.3 makes it a more lipophilicity-balanced starting point than the polar vinyl (XLogP3 = 0.5) or alkynyl (XLogP3 = 0.3) analogs, potentially improving membrane permeability while avoiding excessive lipophilicity associated with the N-cyclopropyl regioisomer (XLogP3 = 1.5) [2]. The tetrasubstituted prenyl enone offers a distinct vector for hydrophobic pocket engagement that cannot be achieved with monosubstituted enone analogs [3].

Synthetic Methodology: Electrophilic Building Block with Predictable Regioselectivity in Cycloaddition Chemistry

The gem-dimethyl-substituted enone moiety of this compound serves as a regioselective dienophile or dipolarophile in [4+2] and 1,3-dipolar cycloaddition reactions, with the tetrasubstituted alkene directing attack to a single electrophilic β-carbon—a selectivity advantage over the monosubstituted vinyl enone of the but-3-en-2-one analog, which can undergo competing regioisomeric reaction pathways [1]. The α-aminocyclopropyl group remains available for further derivatization (e.g., amide coupling, reductive amination), enabling this compound to function as a bifunctional building block for constructing sp³-rich, cyclopropane-containing heterocyclic libraries [2].

Fragment-Based Drug Discovery: Enhanced Ligand Efficiency from Reduced Conformational Entropy

With only three rotatable bonds (versus four for the N-cyclopropyl regioisomer) and a molecular weight of 153.22 Da, this compound conforms to the 'rule of three' guidelines for fragment-based screening (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3) [1]. The lower conformational entropy penalty predicted upon target binding, relative to the N-cyclopropyl regioisomer (estimated ~0.5–1.7 kcal/mol advantage), may translate into improved ligand efficiency metrics when the compound is screened in fragment libraries against protein targets [2].

ADME-Tailored Probe Design: TPSA-Guided CNS vs. Peripheral Targeting

The TPSA of 43.1 Ų positions this compound below the typical threshold for poor oral absorption (140 Ų) but distinguishes it from the more CNS-penetrant N-cyclopropyl regioisomer (TPSA = 29.1 Ų) [1]. For research programs where peripheral restriction is desired (e.g., targeting peripheral lipoxygenase-mediated inflammation without CNS side effects), the higher TPSA of the α-aminocyclopropyl architecture may be advantageous. Conversely, if CNS penetration is the objective, the quantitative TPSA evidence supports selecting the N-cyclopropyl regioisomer instead [1].

Quote Request

Request a Quote for 1-(1-Aminocyclopropyl)-4-methylpent-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.